3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
CAS No.: 865168-40-7
Cat. No.: VC7360587
Molecular Formula: C23H29NO6
Molecular Weight: 415.486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865168-40-7 |
|---|---|
| Molecular Formula | C23H29NO6 |
| Molecular Weight | 415.486 |
| IUPAC Name | 3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C23H29NO6/c1-26-18-7-5-17(6-8-18)23(9-11-30-12-10-23)15-24-22(25)16-13-19(27-2)21(29-4)20(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,25) |
| Standard InChI Key | ZKZRXMGCPYKITJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide, reflects its intricate structure. Its molecular formula, C23H29NO6, corresponds to a molecular weight of 415.486 g/mol. Key features include:
-
A benzamide core with methoxy groups at the 3, 4, and 5 positions.
-
A tetrahydropyran (oxane) ring substituted at the 4-position with a 4-methoxyphenyl group.
-
A methylenebenzamide linkage connecting the oxane ring to the benzamide moiety.
The SMILES notation (COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC) and InChIKey (ZKZRXMGCPYKITJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
| Property | Value |
|---|---|
| CAS No. | 865168-40-7 |
| Molecular Formula | C23H29NO6 |
| Molecular Weight (g/mol) | 415.486 |
| IUPAC Name | 3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synthetic Pathways and Reaction Mechanisms
Hypothesized Synthesis Strategies
While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step approach involving:
-
Friedel-Crafts Acylation: To introduce the benzamide core.
-
Nucleophilic Substitution: For methoxy group installation on the benzene ring.
-
Oxane Ring Formation: Via cyclization of a diol precursor with a 4-methoxyphenyl substituent .
-
Amide Coupling: Linking the oxane-methylamine intermediate to the trimethoxybenzoyl chloride .
Key Reaction Considerations
-
Protecting Groups: Methoxy groups may require protection during acylation to prevent undesired side reactions.
-
Catalysts: Lewis acids (e.g., AlCl3) for Friedel-Crafts steps, and carbodiimides (e.g., DCC) for amide bond formation .
-
Solvents: Polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility remains uncharacterized, but its methoxy-rich structure predicts:
-
Lipophilicity: High logP value due to aromatic methoxy groups and the oxane ring.
-
Aqueous Solubility: Limited, necessitating organic solvents (e.g., DMSO) for in vitro assays.
Thermal Stability
Methoxy groups typically enhance thermal stability by reducing oxidative degradation. Differential scanning calorimetry (DSC) of analogous benzamides shows melting points between 120–180°C , suggesting comparable stability for this derivative.
Comparison with Structural Analogs
Analog 1: 3,4,5-Trimethoxy-N-(4-Methylpyridin-2-Yl)Benzamide (PubChem CID: 654619)
-
Structural Difference: Pyridinyl vs. oxane-methyl group.
-
Bioactivity: Demonstrated kinase inhibition in preclinical models .
Analog 2: 3,4,5-Trimethoxy-N-[2-(Morpholin-4-Yl)Ethyl]Benzamide (PubChem CID: 749260)
-
Structural Difference: Morpholine-ethyl vs. oxane-methyl linkage.
Table 3: Structural and Functional Comparison
| Parameter | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight | 415.486 g/mol | 302.32 g/mol | 324.37 g/mol |
| Key Functional Group | Oxane-methyl | Pyridinyl | Morpholine-ethyl |
| Hypothesized Activity | Antimitotic | Kinase inhibition | GPCR modulation |
Research Gaps and Future Directions
Unanswered Questions
-
Synthetic Reproducibility: No published protocols for large-scale synthesis.
-
ADMET Profile: Lack of data on absorption, distribution, metabolism, excretion, or toxicity.
-
Target Validation: No experimental evidence confirming hypothesized biological targets.
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume